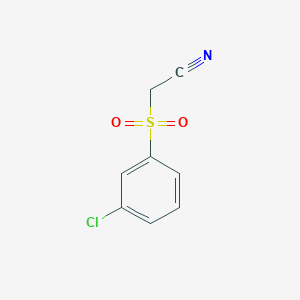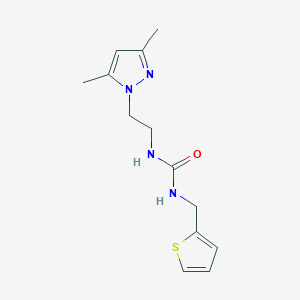
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a urea derivative that has shown promising results in various studies, making it an important subject of research in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
1-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and related compounds have been utilized in the synthesis of novel heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science. The synthesis involves reactions with various functional groups, leading to diverse derivatives with potential antibacterial properties and other biological activities. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was explored to give pyrazole and oxazole derivatives, indicating a broad applicability in synthesizing bioactive molecules (Azab, Youssef, & El-Bordany, 2013).
Antitumor Agents
Research into the development of antitumor agents has also featured the use of urea and thiourea derivatives, with synthetic pathways being explored for compounds that show significant effects against various cancer cell lines. This includes the synthesis of pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]oxazin-4-one, and other derivatives from ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, showing the potential of these compounds as antitumor agents through various mechanisms, including enzyme inhibition and interaction with DNA (Nassar, Atta-Allah, & Elgazwy, 2015).
Enzyme Inhibition
The application extends to enzyme inhibition, where compounds derived from urea and thiourea show selective inhibitory activities against enzymes such as urease and butyrylcholinesterase. This selective inhibition suggests a potential for developing targeted therapeutic agents against diseases related to enzyme dysfunction. Compounds synthesized have been tested for inhibitory activities against hyperactive enzymes, with some showing selectivity towards butyrylcholinesterase, indicating potential therapeutic applications (Harit, Malek, Bali, Khan, Dalvandi, Marasini, Noreen, Malik, Khan, & Choudhary, 2012).
Molecular Modeling and Computational Studies
Molecular modeling and computational studies have been carried out on derivatives of this compound to understand their physicochemical properties, interactions with biological targets, and potential as chemosensors. This includes exploring the antibacterial activity of synthesized compounds and their interactions with bacterial proteins through in vitro and in silico analyses, providing insights into their mechanism of action and potential applications in treating bacterial infections (Khan, Asiri, Kumar, & Sharma, 2014).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10-8-11(2)17(16-10)6-5-14-13(18)15-9-12-4-3-7-19-12/h3-4,7-8H,5-6,9H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIFUJNAJUJCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)
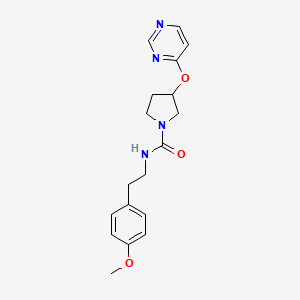

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)
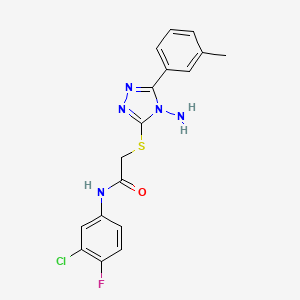
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)

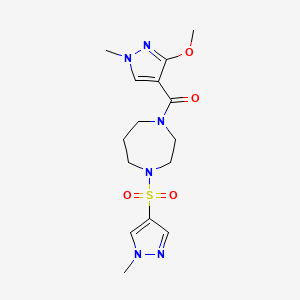
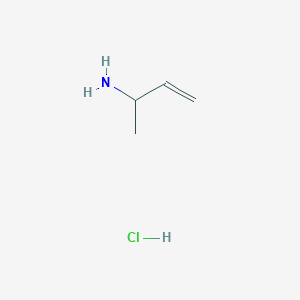

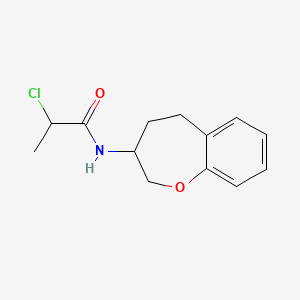

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)
